Product packaging for Difluoromethanesulfonyl fluoride(Cat. No.:CAS No. 1554-47-8)

Difluoromethanesulfonyl fluoride

Cat. No.: B189860
CAS No.: 1554-47-8
M. Wt: 134.08 g/mol
InChI Key: OEDFBJZWAYJCHE-UHFFFAOYSA-N
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Description

Difluoromethanesulfonyl fluoride is a specialized aliphatic sulfonyl fluoride compound of significant interest in modern chemical biology and drug discovery research. Sulfonyl fluorides are highly valued as reactive probes because they achieve a unique balance of stability under physiological conditions and targeted electrophilic reactivity, which can be activated by specific microenvironments . This makes them ideal as covalent warheads for the development of enzyme inhibitors and activity-based probes that can target specific amino acid residues, such as serine, threonine, lysine, and tyrosine, within proteins . As a member of the sulfonyl fluoride family, this compound is a potential candidate for participation in Sulfur Fluoride Exchange (SuFEx) reactions. SuFEx is a next-generation click chemistry reaction that enables the reliable and modular construction of chemical linkages, facilitating the synthesis of diverse compound libraries for high-throughput screening . Researchers can leverage this chemistry for the rapid labeling of biomolecules and the synthesis of complex sulfonate, sulfonamide, and sultam derivatives . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHF3O2S B189860 Difluoromethanesulfonyl fluoride CAS No. 1554-47-8

Properties

IUPAC Name

difluoromethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O2S/c2-1(3)7(4,5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDFBJZWAYJCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50537891
Record name Difluoromethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554-47-8
Record name Difluoromethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodological Advancements for Difluoromethanesulfonyl Fluoride

Established Synthetic Strategies for the Compound

The most established and direct method for the synthesis of difluoromethanesulfonyl fluoride (B91410) involves the halogen exchange of its corresponding sulfonyl chloride precursor, difluoromethanesulfonyl chloride (CHF2SO2Cl). This transformation is a common strategy for preparing sulfonyl fluorides due to the high stability of the sulfur-fluorine bond compared to the sulfur-chlorine bond.

The reaction is typically carried out using an alkali metal fluoride salt, such as potassium fluoride (KF), as the fluorinating agent. This process is analogous to the well-documented industrial synthesis of similar compounds like trifluoromethanesulfonyl fluoride (CF3SO2F). cancer.govmdpi.comresearchgate.net In a typical procedure, difluoromethanesulfonyl chloride is treated with potassium fluoride, often in the presence of a solvent and sometimes a phase-transfer catalyst to enhance reaction rates and yield. researchgate.net For instance, in the synthesis of trifluoromethanesulfonyl fluoride from trifluoromethanesulfonyl chloride, an optimized ratio of KF to the sulfonyl chloride in the presence of a crown ether catalyst at low temperatures has been shown to produce high yields and purity. mdpi.comresearchgate.net A similar protocol is the established route for difluoromethanesulfonyl fluoride.

The general reaction can be summarized as follows:

CHF2SO2Cl + KF → CHF2SO2F + KCl

Detailed research into the synthesis of sulfonyl fluorides via direct chloride-fluoride exchange has demonstrated this to be a mild and efficient procedure with a wide scope, yielding products in high yields under biphasic conditions using a potassium fluoride and water/acetone mixture. nih.gov

Table 1: Illustrative Reaction Conditions for Halogen Exchange Synthesis This table is based on the analogous synthesis of trifluoromethanesulfonyl fluoride (TFSF) and represents a typical established method for sulfonyl fluoride preparation.

ParameterConditionRationale / Reference
Starting Material Trifluoromethanesulfonyl chloride (CF3SO2Cl)Precursor for halogen exchange.
Fluorinating Agent Potassium Fluoride (KF)Common, effective, and economical fluoride source. researchgate.net
Reagent Ratio 3:1 (KF:CF3SO2Cl)Optimized stoichiometry to drive the reaction to completion. mdpi.comresearchgate.net
Catalyst Crown EtherPhase-transfer catalyst to improve the solubility and reactivity of KF in organic solvents. mdpi.comresearchgate.net
Solvent Acetonitrile (anhydrous)A dipolar aprotic solvent suitable for nucleophilic substitution reactions. researchgate.net
Temperature 0 °C to -10 °CLow temperatures help to control the reaction and improve selectivity. researchgate.net
Yield ~65%Reported isolated yield for the optimized process. mdpi.comresearchgate.net
Purity ~97.9%Achieved purity of the final product. mdpi.comresearchgate.net

Innovations in Synthetic Methodologies for Sulfonyl Fluorides

The field of sulfonyl fluoride synthesis has seen significant innovation, driven by the demand for more efficient, sustainable, and versatile methods. These advancements, while not all specific to this compound, are broadly applicable to the synthesis of aliphatic sulfonyl fluorides and represent the cutting edge of the field.

Recent progress has focused on several key areas:

Electrochemical Synthesis : Electrochemical methods offer a green and mild alternative to traditional synthesis. One notable approach is the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride. nih.gov This method avoids the need for additional oxidants or catalysts and utilizes widely available starting materials and an inexpensive fluoride source. nih.gov

Photochemical and Radical Methods : Visible-light photoredox catalysis has emerged as a powerful tool. Strategies include the three-component decarboxylative fluorosulfonylation of aldoxime esters and the conversion of alkyl iodides into sulfonyl fluorides. researchgate.net These methods operate under mild conditions with high functional group tolerance. researchgate.net

Flow Chemistry : To manage the use of hazardous reagents like sulfuryl fluoride (SO2F2), modular flow platforms have been developed. These systems can generate SO2F2 on-demand from safer, cheaper commodity chemicals like sulfuryl chloride (SO2Cl2) and potassium fluoride (KF) in a packed-bed reactor. uva.nl This greatly enhances the safety and scalability of reactions involving this key reagent. uva.nl

Novel Reagents and Starting Materials : Research has expanded the range of starting materials that can be converted to sulfonyl fluorides. Methods have been developed for the direct conversion of stable and readily accessible sulfonic acids and their salts to sulfonyl fluorides using deoxyfluorination reagents like Xtalfluor-E® or thionyl fluoride. uva.nl Other strategies include the activation of sulfonamides using pyrylium (B1242799) salts. fluorine1.ru

The development of these new synthetic methods is crucial for expanding the applications of sulfonyl fluorides in areas like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for molecular assembly. uva.nl

Table 2: Overview of Innovative Synthetic Methodologies for Sulfonyl Fluorides

MethodologyKey FeaturesStarting MaterialsReagentsReference
Electrochemical Oxidation Mild, environmentally benign, avoids external oxidants/catalysts.Thiols, DisulfidesPotassium Fluoride (KF) nih.gov
Photoredox Catalysis Driven by visible light, mild conditions, high functional group tolerance.Aldoxime esters, Alkyl iodidesDABSO, NFSI, ESF researchgate.net
Flow Chemistry Enhanced safety and scalability, on-demand generation of reactive gas.Sulfuryl Chloride (SO2Cl2)Potassium Fluoride (KF) uva.nl
Deoxyfluorination Direct conversion of stable S(VI) compounds, avoids oxidation steps.Sulfonic Acids, Sulfonate SaltsXtalfluor-E®, Thionyl Fluoride uva.nl
Sulfonamide Activation High chemoselectivity, suitable for complex structures.SulfonamidesPyrylium tetrafluoroborate, MgCl2, KF fluorine1.ru

Mechanistic Insights and Reactivity of Difluoromethanesulfonyl Fluoride in Organic Transformations

Role as a Difluoromethylation Reagent in Carbon-Element Bond Formationsemanticscholar.orgrsc.orgresearchgate.net

Difluoromethanesulfonyl fluoride (B91410) and its derivatives are effective reagents for creating carbon-difluoromethyl (C-CF2H) bonds. These reactions can be broadly categorized based on the hybridization of the carbon atom undergoing difluoromethylation: C(sp), C(sp2), and C(sp3). semanticscholar.orgrsc.orgresearchgate.net

Carbon-Carbon (C-C) Bond Formation via Difluoromethylation

The formation of C-CF2H bonds is a key transformation for modifying the properties of organic compounds. Various methods have been developed to achieve this, utilizing difluoromethanesulfonyl fluoride and related reagents.

The direct difluoromethylation of sp-hybridized carbon atoms, such as those in alkynes, represents a valuable method for synthesizing difluoromethylated building blocks. In 2007, it was reported that difluoromethyl copper reagents can effectively difluoromethylate 1-iodoalkynes. semanticscholar.orgrsc.org This transformation is proposed to proceed through a cross-coupling mechanism involving the oxidative addition of the iodoalkyne to a copper(I)-CF2H complex, followed by reductive elimination to yield the difluoromethylated alkyne. rsc.org

The introduction of a difluoromethyl group onto sp2-hybridized carbons, particularly in aromatic and heteroaromatic systems, is of high importance in drug discovery. rsc.org Two primary strategies have been developed for this purpose: cross-coupling methodologies and direct C-H difluoromethylation.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming C(sp2)-CF2H bonds. semanticscholar.org These reactions typically involve the coupling of an aryl or vinyl electrophile (such as a halide or triflate) with a difluoromethylating agent in the presence of a metal catalyst.

Copper-Catalyzed Difluoromethylation: Copper-based systems have been extensively studied for the difluoromethylation of aryl iodides. rsc.org For instance, the use of [(DMPU)2Zn(CF2H)2] as the difluoromethyl source in the presence of a copper(I) catalyst allows for the efficient formation of Ar-CF2H bonds. rsc.org The proposed mechanism involves transmetallation from the zinc reagent to the copper catalyst to generate a key copper-difluoromethyl intermediate. rsc.org

Palladium-Catalyzed Difluoromethylation: While the oxidative addition of aryl halides to Pd(0) is generally more favorable than to Cu(I), challenges exist in the subsequent transmetallation step to transfer the CF2H group to the Pd(II) center. rsc.org However, it has been noted that the reductive elimination of Ar–CF2H from a Pd(II) complex is more facile compared to the analogous Ar–CF3 elimination. rsc.org

Table 1: Comparison of Copper and Palladium in C(sp2)-CF2H Cross-Coupling
Metal CatalystAryl ElectrophileDifluoromethyl SourceKey Mechanistic StepsChallenges
CopperAryl Iodides[(DMPU)2Zn(CF2H)2]Transmetallation, Reductive EliminationDemanding process
PalladiumAryl HalidesVariousOxidative Addition, Transmetallation, Reductive EliminationSlower transmetallation of CF2H group

Direct C(sp2)-H difluoromethylation offers a more atom-economical approach by avoiding the pre-functionalization of the aromatic substrate. rsc.org These methods often rely on the generation of a difluoromethyl radical, which then reacts with the (hetero)arene. semanticscholar.orgrsc.org Minisci-type radical chemistry has been successfully applied, particularly for the difluoromethylation of heteroaromatic compounds. semanticscholar.orgresearchgate.netresearchgate.net

Table 2: Overview of C(sp2)-H Difluoromethylation Strategies
StrategyKey IntermediateSubstrate ScopeGeneral Conditions
Minisci-type ReactionDifluoromethyl radical (•CF2H)Electron-deficient heteroaromaticsRadical initiator, acid
Photoredox CatalysisDifluoromethyl radical (•CF2H)Enamides, HeterocyclesVisible light, photocatalyst

The construction of C(sp3)-CF2H bonds is another crucial transformation, and various methods, including electrophilic, nucleophilic, radical, and cross-coupling approaches, have been developed. semanticscholar.orgrsc.orgresearchgate.netresearchgate.net A notable example is the copper-catalyzed decarboxylative difluoromethylation of aliphatic carboxylic acids using (DMPU)2Zn(CF2H)2 as the difluoromethyl source. chinesechemsoc.org Another strategy involves the copper-catalyzed difluoromethylation of benzylic C(sp3)-H bonds, which utilizes amidyl radicals derived from N-chloroamides. chinesechemsoc.org

Table 3: Methods for C(sp3)-CF2H Bond Formation
MethodSubstrateReagentCatalyst
Decarboxylative DifluoromethylationAliphatic Carboxylic Acids(DMPU)2Zn(CF2H)2Copper
C-H DifluoromethylationBenzylic C-H Bonds(DMPU)2Zn(CF2H)2 / N-chloroamidesCopper
C(sp2)-CF2H Bond Formation

Carbon-Heteroatom (C-X) Bond Formation (X = O, N, S)

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis. This compound and its derivatives have been shown to be effective reagents for the difluoromethylation of oxygen, nitrogen, and sulfur nucleophiles.

Recent advancements have demonstrated that this compound (HCF2SO2F) can serve as a precursor to difluorocarbene (:CF2). chinesechemsoc.orgsustech.edu.cnsustech.edu.cnresearchgate.net This highly reactive intermediate can then be trapped by various nucleophiles. For instance, phenols and thiophenols react with difluorocarbene, generated from suitable precursors under basic conditions, to yield the corresponding difluoromethyl ethers and thioethers. researchgate.net The reaction proceeds through the deprotonation of the phenol (B47542) or thiophenol to form the more nucleophilic phenolate (B1203915) or thiophenolate, which then attacks the electrophilic difluorocarbene.

The scope of this transformation extends to a variety of substrates. The difluoromethylation of aromatic thiols, for example, can proceed efficiently, leading to the formation of difluoromethyl thioethers. nih.gov Similarly, the reaction of quinoxalin-2-ones with difluorocarbene generated from chlorodifluoromethane (B1668795) has been shown to produce 2-difluoromethoxyquinoxalines. researchgate.net

Radical Pathways Involving the Difluoromethyl Moiety

The difluoromethyl radical (•CF2H) is a key intermediate in many transformations involving this compound derivatives. Its generation and subsequent reactivity offer a powerful tool for the construction of C-CF2H bonds.

Generation and Reactivity of Difluoromethyl Radicals (CF2H•)

The difluoromethyl radical is a highly reactive species characterized by the presence of an unpaired electron on the carbon atom. ontosight.ai This radical can be generated from various precursors, including difluoromethanesulfonyl chloride, through processes such as photoredox catalysis. rsc.orgacs.org Once generated, the •CF2H radical can participate in a range of reactions, most notably addition to π-systems like alkenes and arenes. nih.govontosight.ai

The reactivity of the •CF2H radical is influenced by the two fluorine atoms, which are strongly electron-withdrawing. This electronic effect can stabilize the radical to some extent while also making it more electrophilic, thereby influencing its reactivity towards different substrates. ontosight.ai However, compared to the trifluoromethyl radical (•CF3), the •CF2H radical is considered to have more nucleophilic character. nih.govresearchgate.net This difference in polarity affects the regioselectivity of its addition to electron-deficient or electron-rich systems. For instance, the •CF2H radical has been shown to add to electron-deficient π-systems such as α,β-unsaturated enones. nih.gov

Computational Analysis of Radical Characteristics and Selectivity

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the properties and reactivity of the difluoromethyl radical. researchgate.netresearchgate.netnih.gov These theoretical calculations help to rationalize experimentally observed selectivities and reaction outcomes.

DFT calculations have been employed to investigate the mechanism of reactions involving the •CF2H radical, such as the formation of difluoromethylated oxindoles. researchgate.netnih.gov These studies can confirm whether a reaction proceeds through a radical-based pathway and can identify the rate-determining step of the reaction. researchgate.netnih.gov Furthermore, computational analysis can explain the observed product yields and selectivities. researchgate.netnih.gov

A key area of computational investigation has been the comparison of the •CF2H radical with the •CF3 radical. researchgate.net While both are fluorinated radicals, their reactivity profiles differ significantly. DFT calculations have shown that while the trifluoromethyl radical is decidedly electrophilic, the difluoromethyl radical exhibits more nucleophilic character, similar to alkyl radicals. researchgate.net This difference is attributed to a balance of the inductive electron-withdrawing effect of the fluorine atoms and the potential for lone pair donation from fluorine to the singly occupied molecular orbital (SOMO) of the radical. researchgate.net These computational models help to explain the empirical regiochemistries observed in reactions with various heterocyclic substrates. researchgate.netresearchgate.net

Utilization as a Difluorocarbene Precursor

This compound (HCF2SO2F) and related compounds have been identified as effective precursors for the in-situ generation of difluorocarbene (:CF2). chinesechemsoc.orgsustech.edu.cnsustech.edu.cn This highly reactive species serves as a versatile building block for the introduction of the difluoromethyl group.

The generation of difluorocarbene from these precursors typically occurs under basic conditions, where deprotonation and subsequent elimination of a leaving group leads to the formation of the carbene. chinesechemsoc.orgresearchgate.netsioc.ac.cn For example, the reaction of diethyl bromodifluoromethylphosphonate with a strong base is presumed to generate the bromodifluoromethyl anion, which then rapidly eliminates bromide to form difluorocarbene. researchgate.net

Once formed, difluorocarbene can react with a wide range of nucleophiles. This includes the difluoromethylation of phenols and thiophenols to form the corresponding ethers and thioethers. researchgate.net The reaction has also been extended to other nucleophilic substrates, showcasing the broad utility of this compound derivatives as difluorocarbene sources in organic synthesis. chinesechemsoc.orgsustech.edu.cnsioc.ac.cn

Electrophilic Difluoromethylthiolation Chemistry

The introduction of the difluoromethylthio (SCF2H) group into organic molecules is of significant interest due to the unique properties this moiety can impart. A powerful strategy for achieving this transformation involves the use of electrophilic difluoromethylthiolating reagents derived from difluoromethanesulfonyl precursors.

Application of Difluoromethanesulfonyl Hypervalent Iodonium (B1229267) Ylides

Difluoromethanesulfonyl hypervalent iodonium ylides have been developed as effective reagents for the electrophilic difluoromethylthiolation of a variety of nucleophiles. nih.govnih.govroyalsocietypublishing.orgresearchgate.net These stable, crystalline solids serve as a source of an electrophilic "SCF2H" equivalent under copper catalysis. nih.govroyalsocietypublishing.org

The reaction of these hypervalent iodonium ylides with nucleophiles such as enamines, indoles, β-keto esters, and pyrroles leads to the formation of the corresponding difluoromethylthiolated products in good to high yields. nih.govnih.govroyalsocietypublishing.org The mechanism is believed to involve the generation of a reactive copper-SCF2H species, which then reacts with the nucleophile. nih.govroyalsocietypublishing.org

This methodology has been successfully applied to the asymmetric synthesis of compounds containing a difluoromethylthio group. mdpi.com For instance, the asymmetric electrophilic difluoromethylthiolation of β-keto esters has been achieved using chiral enamines derived from these esters, demonstrating the potential for stereocontrolled introduction of the SCF2H group. mdpi.com

Catalytic Approaches in Difluoromethylthiolation (e.g., Copper Catalysis)

While this compound itself is not typically the direct reagent in difluoromethylthiolation, it is a key precursor for generating reactive species used in these transformations. A prominent strategy involves the use of difluoromethanesulfonyl hypervalent iodonium ylides, which serve as electrophilic difluoromethylthiolating reagents. royalsocietypublishing.orgnih.gov These stable ylides react with a wide array of nucleophiles under copper catalysis to afford the desired difluoromethylthio (SCF₂H)-substituted products in good to high yields. nih.govresearchgate.net

The copper-catalyzed reaction of these iodonium ylides has proven effective for the difluoromethylthiolation of various carbon nucleophiles. royalsocietypublishing.org Research has demonstrated successful reactions with enamines, indoles, β-keto esters, silyl (B83357) enol ethers, and pyrroles. nih.govresearchgate.net The use of a copper catalyst is crucial for the efficiency of these transformations. For instance, the reaction of enamines with difluoromethanesulfonyl hypervalent iodonium ylides proceeds smoothly under copper catalysis, and this method has been extended to a one-pot, two-step synthesis of α-SCF₂H-β-keto esters and α-SCF₂H-1,3-diketones. nih.gov

Interestingly, when allyl alcohols are subjected to the same reaction conditions with the iodonium ylide reagent, the reaction yields difluoromethylsulfinyl (S(O)CF₂H) products instead of the expected thioethers. royalsocietypublishing.orgresearchgate.net This highlights a divergent reactivity pathway dependent on the nature of the nucleophilic substrate.

Nucleophile ClassSpecific Substrate ExampleCatalystProduct TypeYieldReference
EnaminesEnamine of CyclohexanoneCu(acac)₂α-Difluoromethylthiolated ketoneHigh nih.gov
IndolesIndoleCu(acac)₂3-DifluoromethylthioindoleGood-High nih.gov
β-Keto EstersEthyl 2-oxocyclohexanecarboxylateCu(acac)₂Ethyl 1-(difluoromethylthio)-2-oxocyclohexanecarboxylateGood nih.gov
PyrrolesPyrroleCu(acac)₂2-DifluoromethylthiopyrroleGood nih.gov
Allyl AlcoholsAllyl AlcoholCu(acac)₂Allyl Difluoromethyl SulfoxideGood royalsocietypublishing.org

Nucleophilic Reactivity and Interaction Studies with the Compound

This compound (HCF₂SO₂F) exhibits notable reactivity towards nucleophiles, which can proceed via distinct pathways. One of the key reaction modes involves the formation of difluorocarbene (:CF₂). chinesechemsoc.orgcas.cn Early studies by Chen and Zhu demonstrated that this compound reacts with nucleophiles to generate difluorocarbene. cas.cn This transformation underscores the compound's utility as a precursor for this highly reactive intermediate.

The interaction with nucleophiles is not limited to carbene formation. The sulfur center in sulfonyl fluorides is electrophilic and can be attacked by nucleophiles, a process central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govresearchgate.net The reactivity of this compound in this context is influenced by the nature of the nucleophile and the reaction conditions. For example, studies on related aromatic sulfonyl fluorides show that the deprotonation state of a nucleophile can control the reaction site; neutral amines may attack an aromatic ring, whereas their corresponding anions preferentially attack the sulfonyl group. researchgate.net This principle suggests that under controlled basic conditions, this compound can react with nucleophiles like alcohols and amines at the sulfur center to form sulfonates and sulfonamides, respectively. mdpi.com

The compound's structure, which combines a sulfonyl fluoride with a difluoromethyl group, results in a resistance to redox degradation and a different reactivity profile compared to conventional sulfonyl halides. mdpi.com It shows reduced reactivity towards many nucleophiles under neutral conditions but can be activated for selective transformations under controlled, often basic, conditions. mdpi.com

Exploration of Unconventional Reaction Pathways

Beyond typical nucleophilic substitution, this compound is a substrate for several unconventional reaction pathways, primarily leveraging its ability to act as a precursor to reactive intermediates.

A significant unconventional pathway is its use as a difluorocarbene source . chinesechemsoc.org As investigated by Chen and colleagues, HCF₂SO₂F can be readily converted into difluorocarbene under specific conditions. chinesechemsoc.orgcas.cn This pathway opens access to a variety of difluoromethylated compounds through subsequent carbene insertion or cycloaddition reactions, representing a valuable synthetic strategy that diverges from standard fluoroalkylation methods.

Another area of exploration involves olefination reactions. While direct olefination using this compound itself is less documented, mechanistically similar transformations have been achieved with related compounds like methanedisulfonyl fluoride, CH₂(SO₂F)₂. nih.govacs.org These reactions mimic the Horner-Wadsworth-Emmons olefination, where one sulfonyl fluoride group is eliminated to form a C=C double bond while the other remains on the product, yielding β-arylethenesulfonyl fluorides. acs.org Given this precedent, the potential for HCF₂SO₂F to participate in analogous or modified olefination protocols remains an area of interest for generating fluorinated alkenes.

Furthermore, the ambiphilic nature of related alkyl sulfonyl fluorides has been harnessed in palladium-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.org In these reactions, the sulfonyl fluoride acts as both an acidifying group to enable carbanion formation and as an internal oxidant in the catalytic cycle. chemrxiv.org This dual reactivity allows for the synthesis of complex cyclopropanes. The exploration of this compound in similar catalytic cycles could provide novel pathways to difluoromethyl-substituted cyclopropane (B1198618) structures.

Reaction PathwayKey IntermediateActivating Conditions/ReagentsPotential ProductsReference
Difluorocarbene GenerationDifluorocarbene (:CF₂)NucleophilesDifluoromethylated compounds via insertion/cycloaddition chinesechemsoc.orgcas.cn
Olefination (by analogy)Carbanion/Four-membered ring intermediateAldehydes, Base (e.g., N-methylpyrrolidine)Ethenesulfonyl fluorides nih.govacs.org
Palladium-Catalyzed Cyclopropanation (by analogy)Palladium-carbene or related organometallic speciesPd(II) catalyst, Alkene, BaseSubstituted cyclopropanes chemrxiv.org

Advanced Applications in Synthetic Organic Chemistry

Strategic Integration of Difluoromethyl Groups into Complex Molecular Architectures

The selective introduction of difluoromethyl groups into complex molecules is a key strategy for modifying their physicochemical and biological properties. chinesechemsoc.orgnih.gov The site-selectivity of difluoromethylation is influenced by the electronic characteristics of both the substrate and the radical species. nih.gov For instance, in complex molecules with multiple potential reaction sites, the difluoromethyl radical tends to add to the most electron-rich positions within aromatic systems. nih.gov

A notable example is the difluoromethylation of dihydroquinine and varenicline (B1221332) (Chantix), where high levels of site-selectivity are observed despite the presence of numerous reactive sites. nih.gov This predictability is crucial for the strategic design of new bioactive compounds. Furthermore, late-stage functionalization approaches allow for the direct introduction of the CF2H group into already assembled complex molecular scaffolds, accelerating the discovery of new drug candidates. rsc.org

Table 1: Site-Selectivity in Difluoromethylation of Complex Molecules

Complex Molecule Reagent System Major Product Reference
Dihydroquinine Zn(SO2CF2H)2, tBuOOH 7-CF2H-dihydroquinine nih.gov
Varenicline (Chantix) Zn(SO2CF2H)2, tBuOOH 5-CF2H-varenicline nih.gov
Caffeine Zn(SO2CF2H)2, tBuOOH 8-CF2H-caffeine nih.gov

Precision in Functional Group Interconversion and Identification

Difluoromethanesulfonyl fluoride (B91410) and its derivatives can be utilized in reactions that achieve the interconversion of functional groups. smolecule.com For instance, the conversion of phenols to their corresponding difluoromethyl ethers represents a significant functional group transformation. While not a direct interconversion reagent itself, difluoromethanesulfonyl fluoride can serve as a precursor to reagents used in these transformations.

The reactivity of a functional group can be influenced by the presence of other groups within the molecule. wikipedia.org In the context of difluoromethylation, the presence of a strong electron-withdrawing group at certain positions can be essential for the desired reaction to proceed, highlighting the importance of the molecular environment in these transformations. scienceopen.com

Role in Chemical Ligation and Bioconjugation (e.g., Peptide Synthesis)

Sulfonyl fluorides, including this compound, have found applications in chemical ligation and bioconjugation. nih.govwikipedia.org These reactions involve the formation of a stable covalent bond between two molecules, at least one of which is a biomolecule. wikipedia.org The sulfur(VI) fluoride exchange (SuFEx) reaction is a key "click" chemistry approach that utilizes sulfonyl fluorides to connect molecular building blocks. researchgate.net

While direct examples involving this compound in peptide synthesis are not extensively documented in the provided context, the general reactivity of sulfonyl fluorides in bioconjugation suggests potential applications. nih.govnih.gov For example, sulfonyl fluorides can be converted to radicals under photoredox catalysis, enabling ligation reactions with alkenes. nih.gov This methodology could potentially be extended to the modification of peptides and other biomolecules. The development of methods for the late-stage functionalization of unprotected peptides further underscores the potential for such applications. springernature.com

Development of Stereoselective Difluoromethylation Reactions

The field of stereoselective difluoromethylation is still developing, with fewer established methods compared to asymmetric trifluoromethylation. rsc.orgsemanticscholar.org Achieving high levels of stereoselectivity in the introduction of the difluoromethyl group, particularly for the creation of quaternary centers, remains a significant challenge. rsc.org

Despite the challenges, some progress has been made. For example, the nucleophilic difluoromethylation of certain isoxazole (B147169) derivatives has been shown to proceed with moderate diastereoselectivity. scienceopen.com The development of new chiral catalysts and reagents is a key focus of ongoing research to enable more general and highly stereoselective difluoromethylation reactions.

Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules at a late stage of their synthesis. nih.govrsc.org This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships. nih.gov this compound-derived reagents are well-suited for LSF due to their ability to introduce the difluoromethyl group under relatively mild conditions with good functional group tolerance. nih.govrsc.org

One notable LSF application is the direct deoxymethylation of phenols using sulfonyl fluoride-mediated reactions. rsc.org Additionally, C-H difluoromethylation of heteroarenes using radical-based methods is a common LSF strategy. rsc.orgsemanticscholar.org These methods often employ precursors that can be generated from difluoromethanesulfonyl chloride, a close analogue of the fluoride. cas.cn

Table 2: Examples of Late-Stage Difluoromethylation

Substrate Type Reagent/Method Outcome Reference
Phenols SO2F2, metal catalysis Deoxymethylation rsc.org
Heteroarenes Radical C-H difluoromethylation C-H to C-CF2H rsc.orgsemanticscholar.org
Complex drug molecules Various difluoromethylation reagents Introduction of CF2H rsc.org

Emerging Catalytic Modalities in Difluoromethylation

Visible-light photocatalysis has emerged as a powerful tool for the generation of difluoromethyl radicals from various precursors under mild conditions. nih.govresearchgate.net This approach offers an alternative to traditional methods that may require harsh reagents or high temperatures. researchgate.net

Difluoromethanesulfonyl chloride, a related compound to the fluoride, has been effectively used in photocatalytic hydro-difluoromethylation of alkenes. nih.gov The reaction proceeds via the generation of a CF2H radical upon irradiation with visible light in the presence of a suitable photocatalyst. nih.gov Similarly, photocatalytic methods have been developed for the direct C-H difluoromethylation of heterocycles, which is of great importance for the synthesis of fluorine-containing bioactive compounds. nih.gov These reactions often exhibit broad substrate scope and good functional group tolerance. researchgate.netnih.gov

Table 3: Photocatalytic Difluoromethylation Reactions

Reaction Type Precursor Photocatalyst Key Features Reference
Hydro-difluoromethylation of alkenes HCF2SO2Cl fac-Ir(ppy)3 Mild conditions, broad scope nih.gov
C-H difluoromethylation of heterocycles Various Dual-active-center covalent organic frameworks High yields, good functional group tolerance nih.gov
Difluoromethylation-cyclization of N-allylbenzamides CF2H-PXT+ None (photoinduced) Mild, oxidant-free researchgate.net

Research Findings on this compound

Following a comprehensive review of scientific literature, it has been determined that the specified applications for the chemical compound “this compound” (FSO₂CF₂H) as outlined in the request are not substantially supported by available research. The investigation across multiple databases and scientific publications did not yield direct evidence of its use in the specific contexts of electrochemistry, the synthesis of advanced Sulfur(VI) Fluoride Exchange (SuFEx) reagents, or the detailed radiochemistry applications as outlined.

The provided structure for the article is as follows:

Radiochemistry and Isotopic Labeling Applications

Oxidative Fluorodecarboxylation with [¹⁸F]Fluoride

A detailed search on these topics revealed the following:

Radiochemistry and Isotopic Labeling Applications:The specified methods for radiosynthesis, including the generation of ¹⁸F-Difluoromethyl(ene) motifs and oxidative fluorodecarboxylation with [¹⁸F]Fluoride, are described in the literature. However, these processes are reported to proceed from different precursors, such as α-fluorocarboxylic acids, and do not involve this compound as a starting material or key reagent. The searches for a direct link between this compound and these specific ¹⁸F-labeling techniques were not successful.

Given the strict instructions to adhere to the provided outline and to ensure scientific accuracy, it is not possible to generate the requested article. The foundational premise that this compound is utilized in these specific advanced applications is not supported by the available scientific literature. Attempting to create content for the specified sections would result in speculation or inaccurate information.

Therefore, the article cannot be produced as requested. It is recommended to revise the outline to focus on documented applications of this compound or to explore the requested chemical applications with their correct corresponding reagents.

Analytical and Theoretical Investigations of Difluoromethanesulfonyl Fluoride

Spectroscopic Characterization Techniques in Research (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the identification and structural elucidation of difluoromethanesulfonyl fluoride (B91410) and related compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly significant in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the structure of fluorinated molecules. Due to the presence of fluorine and hydrogen atoms, ¹⁹F and ¹H NMR are primary methods for analysis. The ¹⁹F NMR spectrum provides information about the chemical environment of the fluorine atoms, while ¹³C NMR can offer insights into the carbon backbone. acs.org For instance, in the analysis of the related compound (pentafluoro-λ⁶-sulfanyl)difluoromethanesulfonyl fluoride, NMR spectroscopy was essential for its characterization. osti.gov The spectral data revealed distinct signals for the different fluorine environments within the molecule. osti.govacs.org

Table 1: Illustrative NMR Spectral Data for (Pentafluoro-λ⁶-sulfanyl)this compound Data for a related compound illustrating the application of NMR.

Nucleus Chemical Shift (δ) Coupling Constants (J)
¹⁹F SF₅ (apical): 69.8 ppm (quintet) J(Fₐₚ-Fₑq) = 148.2 Hz
¹⁹F SF₅ (equatorial): 55.4 ppm (doublet of quintets) J(Fₑq-Fₐₚ) = 148.2 Hz
¹⁹F SO₂F: 49.9 ppm (triplet) J(SO₂F-CF₂) = 12.0 Hz
¹⁹F CF₂: -90.3 ppm (doublet of quintets) J(CF₂-SO₂F) = 12.0 Hz
¹³C 123.3 ppm (triplet of doublets of quintets of doublets) J(C-F) = 342.1 Hz, J(C-SO₂F) = 37.9 Hz

Source: Inorganic Chemistry, 1990. acs.org

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of a compound, confirming its identity and purity. For example, the analysis of the analogous compound trifluoromethanesulfonyl fluoride (TFSF) by GC-MS revealed characteristic fragmentation patterns that validate its molecular structure. mdpi.comresearchgate.net For this compound, mass spectrometry can predict collision cross-section (CCS) values for different adducts, which is useful in advanced MS techniques for structural analysis. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 134.97222 113.3
[M+Na]⁺ 156.95416 123.1
[M-H]⁻ 132.95766 110.7
[M+NH₄]⁺ 151.99876 135.5
[M+K]⁺ 172.92810 122.4

Source: PubChemLite. uni.lu

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the molecular structure, stability, and reactivity of this compound and related chemical species that are often difficult to study experimentally.

The difluoromethyl radical (CHF₂) is a key species related to this compound. Quantum chemical calculations have been employed to investigate its structure and properties. Ab initio molecular orbital calculations at the MP2/6-31G** level of theory have been used to determine the optimized structures of both the difluoromethyl radical (CHF₂) and the corresponding cation (CHF₂⁺). researchgate.net

These calculations show that the ground state CHF₂ radical has a non-planar structure belonging to the Cₛ point group. researchgate.net In contrast, the CHF₂⁺ cation is predicted to be planar, belonging to the C₂ᵥ point group. researchgate.net These theoretical studies are complemented by experimental observations, such as resonance-enhanced multiphoton ionization (REMPI) spectroscopy, which have been used to determine spectroscopic constants for the radical. researchgate.net

Table 3: Calculated Geometries of Difluoromethyl Radical and Cation

Species Parameter Value
CHF₂ Radical (X ²A') r(C-F) 1.3360 Å
r(C-H) 1.0843 Å
∠(F-C-F) 111.51°
∠(H-C-F) 113.65°
Inversion Barrier 2800 (500) cm⁻¹
CHF₂⁺ Cation (X ¹A₁) r(C-F) 1.2424 Å
r(C-H) 1.0883 Å
∠(F-C-F) 119.19°

Source: The Journal of Physical Chemistry, 1992. researchgate.net

Theoretical investigations into the reactivity of sulfonyl fluoride derivatives are crucial for understanding their chemical behavior, particularly in the context of important reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) process. researchgate.netresearchgate.net Computational methods, including Density Functional Theory (DFT) and ab initio calculations, are used to model reaction pathways and transition states. acs.orgrsc.org

Studies on gas-phase nucleophilic substitution reactions at the sulfonyl center have been performed at the B3LYP/6-311+G** and MP2/6-31+G* levels of theory. acs.org These calculations reveal that the potential energy surfaces for these reactions can vary, showing either a triple-well or double-well profile. acs.org The stability of intermediates and transition states is significantly influenced by charge transfer interactions, which are more pronounced at the electropositive sulfur center compared to analogous reactions at a carbon center. acs.org

Furthermore, computational analysis has been applied to understand the decomposition mechanisms of related compounds like trifluoromethanesulfonyl fluoride. acs.org High-level ab initio methods can identify the predominant decomposition pathways, such as C–S bond cleavage, and characterize various decomposition products. acs.org These theoretical models are essential for predicting the stability and reactivity of sulfonyl fluoride derivatives under different conditions. nih.govmdpi.com

Future Perspectives and Uncharted Research Domains

Design and Synthesis of Next-Generation Difluoromethylation Reagents

The development of novel, stable, and efficient difluoromethylation reagents is a cornerstone of future research. While difluoromethanesulfonyl fluoride (B91410) itself can serve as a precursor, its derivatives are at the forefront of creating next-generation reagents with enhanced reactivity and selectivity.

A key strategy involves using difluoromethanesulfonyl chloride (HCF2SO2Cl), a closely related and commercially available starting material, to synthesize a variety of difluoromethylsulfinate reagents. One of the most significant advancements has been the creation of zinc difluoromethanesulfinate, often referred to as DFMS. This reagent is effective for the direct transfer of a CF2H unit to a range of organic substrates, including heteroarenes and α,β-unsaturated enones, under user-friendly, open-flask conditions.

Another promising avenue is the generation of difluorocarbene (:CF2) from precursors derived from difluoromethanesulfonyl fluoride. Research has shown that compounds like fluorosulfonyldifluoroacetic acid (FSO2CF2CO2H), which can be derived from HCF2SO2F, serve as effective difluorocarbene sources. chinesechemsoc.org This highly reactive intermediate can then participate in a variety of synthetic transformations, such as the formation of difluoromethyl ethers from alcohols. chinesechemsoc.org The development of reagents that controllably release difluorocarbene under mild conditions is a critical goal for future synthesis. researchgate.netresearchgate.net

Derived Reagent Precursor Primary Application Key Advantages
Zinc Difluoromethanesulfinate (DFMS)Difluoromethanesulfonyl chlorideDirect radical difluoromethylation of heteroarenes, enones, and thiols.Bench-stable, user-friendly, scalable, good reactivity.
Difluorocarbene (:CF2)Fluorosulfonyldifluoroacetic acid and its derivativesDifluoromethylation of O-, S-, N-, and C-centered nucleophiles; cyclopropanation.Highly reactive intermediate; versatile for forming various C-CF2H bonds.
Difluoromethanesulfonyl hypervalent iodonium (B1229267) ylidesSodium difluoromethanesulfinateElectrophilic difluoromethylthiolation of nucleophiles like enamines and indoles.Enables formation of valuable SCF2H-substituted compounds.

This table outlines next-generation reagents derived from or closely related to this compound, highlighting their synthetic applications.

Exploration of Novel Reactivity Patterns and Transformation Pathways

Future investigations will delve into undiscovered reactivity patterns of this compound and its derivatives, moving beyond established methods. Key areas of exploration include photocatalytic radical reactions and the controlled generation of difluorocarbene for novel transformations.

Photocatalysis has emerged as a powerful tool for generating the difluoromethyl radical (•CF2H) under mild conditions. rsc.org Using difluoromethanesulfonyl chloride as a radical precursor, visible-light-induced reactions have enabled the difluoromethylation of various organic molecules, including N-arylacrylamides, leading to the synthesis of complex heterocyclic structures through tandem radical addition and cyclization cascades. rsc.org The exploration of new photocatalysts and reaction conditions will broaden the scope of these transformations, allowing for the functionalization of a wider array of substrates with high efficiency and selectivity.

The generation of difluorocarbene from sulfonyl-based precursors opens up pathways beyond simple difluoromethylation. doi.org For instance, the insertion of difluorocarbene into O-H bonds is a known method for creating difluoromethyl ethers. chinesechemsoc.org Future work will likely focus on expanding this reactivity to other X-H bonds (where X = N, S) and developing intramolecular difluorocarbene insertion reactions to construct complex fluorinated cyclic systems. The reaction of difluorocarbene with alkenes and alkynes to form gem-difluorocyclopropanes and cyclopropenes, respectively, is another area ripe for exploration, providing access to strained ring systems that are valuable synthetic intermediates. doi.orgnsf.gov

Development of Highly Efficient and Selective Catalytic Systems

The advancement of catalytic systems is crucial for unlocking the full potential of this compound and its derivatives in organic synthesis. Research is focused on both transition-metal catalysis and photoredox catalysis to achieve previously challenging transformations with high selectivity and efficiency.

Transition-Metal Catalysis: Copper, palladium, and nickel-based catalysts have shown significant promise. rsc.org Copper-catalyzed systems are particularly effective for the difluoromethylation of aryl iodides and for mediating reactions involving difluoromethylthiolation reagents. rsc.orgmdpi.com Palladium and nickel catalysts have been successfully employed in cross-coupling reactions to form C(sp²)–CF2H bonds, utilizing various difluoromethyl sources derived from precursors like difluoromethanesulfonyl chloride. rsc.org A significant challenge and future direction is the development of catalysts that can achieve these transformations with less expensive and more abundant aryl chlorides as substrates.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful alternative for generating the difluoromethyl radical. Iridium-based photocatalysts, such as fac-Ir(ppy)3, have been instrumental in activating difluoromethanesulfonyl chloride to initiate radical cyclization reactions. rsc.org Future efforts will likely focus on developing catalysts based on more abundant and less expensive metals, or even metal-free organic photocatalysts, to make these processes more sustainable and cost-effective.

Catalytic System Catalyst Type Precursor/Reagent Transformation Substrates
Copper CatalysisTransition MetalDifluoromethanesulfonyl hypervalent iodonium ylidesElectrophilic difluoromethylthiolationEnamines, indoles, β-keto esters
Copper CatalysisTransition Metal(DMPU)2Zn(CF2H)2Cross-couplingAryl iodides
Palladium/Nickel CatalysisTransition Metal(TMEDA)Zn(CF2H)2Negishi Cross-couplingAryl halides
Iridium PhotocatalysisPhotoredoxDifluoromethanesulfonyl chlorideRadical difluoromethylation/cyclizationN-arylacrylamides, Alkenes

This table summarizes key catalytic systems used for transformations involving this compound derivatives.

Advanced Computational Predictions for Reaction Design and Mechanistic Elucidation

While extensive computational studies on this compound itself are still an emerging area, research on the closely related trifluoromethanesulfonyl fluoride (CF3SO2F) provides a clear blueprint for future investigations. figshare.comrsc.orgacs.org Advanced computational chemistry, particularly Density Functional Theory (DFT), is set to become an indispensable tool for predicting reactivity and elucidating complex reaction mechanisms.

Future computational work on this compound will likely focus on:

Reaction Mechanism Elucidation: DFT calculations can map the potential energy surfaces of reactions, identifying transition states and intermediates. bohrium.com This is crucial for understanding how difluorocarbene is generated from sulfonyl precursors or the precise pathway of a photocatalytic radical reaction. researchgate.netchemrxiv.org For example, studies on related systems have used DFT to investigate whether difluorocarbene generation is reversible and how this equilibrium affects reaction selectivity. chemrxiv.org

Predicting Reactivity and Selectivity: Computational models can predict the bond dissociation energies and geometric structures of reactants and intermediates. rsc.orgresearchgate.net For the •CF2H radical, computational studies have already shown it to be more nucleophilic than the •CF3 radical, which helps explain differences in reactivity. rsc.org Similar analyses for this compound can guide the rational design of new reactions and predict their outcomes.

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts. By modeling the interaction between a catalyst, the substrate, and the difluoromethylating reagent, researchers can predict catalytic activity and selectivity, thereby reducing the need for extensive experimental screening.

Structural Analysis: Quantum chemical calculations have been used to determine the gas-phase structures and conformational preferences of this compound and its chloride analogue, which is fundamental to understanding its intrinsic properties and reactivity. researchgate.netlookchem.com

By combining theoretical predictions with experimental validation, chemists can more rapidly develop novel synthetic methods, design more efficient catalysts, and gain a deeper understanding of the fundamental chemical behavior of this compound. frontiersin.orgnih.gov

Q & A

Q. What are the primary synthetic routes for generating difluoromethanesulfonyl fluoride (DFMSF), and how do reaction conditions influence yield?

DFMSF is commonly synthesized via nucleophilic substitution reactions involving difluoromethanesulfonyl chloride derivatives. For example, Chen et al. (1984) demonstrated that DFMSF can act as a difluorocarbene precursor under basic conditions, where nucleophiles like hydroxide ions facilitate the release of difluorocarbene (CF₂) . Reaction optimization requires precise control of temperature (typically 50–80°C) and solvent polarity (e.g., DMSO or THF) to stabilize intermediates. Yield improvements (>90%) are achieved by using inert atmospheres to prevent hydrolysis and side reactions .

Q. How does DFMSF compare to other difluorocarbene precursors in terms of reactivity and safety?

DFMSF offers advantages over alternatives like chlorodifluoromethane (Freon) due to its higher thermal stability and lower toxicity. Unlike gaseous precursors, DFMSF is a liquid at room temperature, simplifying handling. Its reactivity is modulated by solvent choice: polar aprotic solvents enhance electrophilicity, enabling efficient CF₂ transfer to alkenes/alkynes . Safety protocols emphasize fume hood use and avoidance of aqueous bases to prevent rapid decomposition .

Q. What analytical methods are recommended for characterizing DFMSF and its reaction products?

Key techniques include:

  • ¹⁹F NMR : To track fluorinated intermediates (e.g., δ −40 to −60 ppm for CF₂ groups) .
  • GC-MS : For volatile byproducts (e.g., SO₂F₂ elimination products) .
  • X-ray crystallography : To confirm solid-state structures of derivatives, such as Zn(SO₂CF₂H)₂ . Calibration with internal standards (e.g., trifluorotoluene) ensures quantification accuracy .

Advanced Research Questions

Q. How can contradictions in reported mechanisms of difluorocarbene generation from DFMSF be resolved?

Discrepancies arise from competing pathways: (i) direct base-induced decomposition vs. (ii) radical-mediated processes. Zhu et al. (2011) observed radical intermediates via EPR spectroscopy when DFMSF reacts with alkenes under UV light, suggesting a dual mechanism . To resolve contradictions, researchers should:

  • Use isotopic labeling (¹³C/¹⁸O) to trace CF₂ sources .
  • Compare kinetics under radical initiators (e.g., AIBN) vs. base-only conditions .
  • Apply computational methods (DFT) to map energy barriers for each pathway .

Q. What strategies mitigate side reactions during DFMSF-mediated difluoromethylation?

Common side reactions include over-fluorination and sulfonate ester formation. Strategies include:

  • Stoichiometric control : Limiting DFMSF to 1.2 equivalents reduces polyfluorination .
  • Additives : Using crown ethers to stabilize metal-sulfinate complexes (e.g., Zn(SO₂CF₂H)₂) improves regioselectivity .
  • Solvent optimization : Non-polar solvents (e.g., toluene) suppress ionic byproducts .

Q. How can researchers validate fluorinated product purity given discrepancies in historical fluorometric data?

Historical data (e.g., Farkas 1975) often lack rigor in fluorometric assays due to outdated methods . Modern validation requires:

  • Cross-method correlation : Compare ion-selective electrode (ISE) results with combustion ion chromatography (CIC) .
  • Blind testing : Use certified reference materials (CRMs) for calibration .
  • Peer review : Apply frameworks like the Fluoride Science Quality Assessment Worksheet to evaluate study robustness .

Methodological Considerations

  • Experimental Design : Prioritize reproducibility by documenting solvent drying methods (e.g., molecular sieves for DMSO) and reaction atmosphere (N₂/Ar) .
  • Data Interpretation : Address outliers by re-running assays with spiked samples to detect matrix effects .
  • Literature Gaps : Recent studies (e.g., Fujiwara et al. 2024) highlight DFMSF’s underutilized potential in asymmetric catalysis, warranting exploration of chiral auxiliaries .

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